molecular formula C15H12O B1585205 1-Methoxy-4-(phenylethynyl)benzene CAS No. 7380-78-1

1-Methoxy-4-(phenylethynyl)benzene

Cat. No.: B1585205
CAS No.: 7380-78-1
M. Wt: 208.25 g/mol
InChI Key: BXXYBNVPUWTQFR-UHFFFAOYSA-N
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Description

1-Methoxy-4-(phenylethynyl)benzene is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Biological Activity

1-Methoxy-4-(phenylethynyl)benzene, also known as 1-methoxy-4-phenylethyne, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula: C15H12O
  • CAS Number: 7380-78-1

The compound features a methoxy group (-OCH3) attached to a phenyl ring that is further substituted with a phenylethyne group. This unique structure contributes to its diverse biological activities.

Target Interactions

Research indicates that this compound may interact with several biological targets, influencing various pathways:

The biochemical properties of this compound include:

  • Solubility: The methoxy group enhances its solubility in organic solvents, facilitating its use in various chemical reactions.
  • Reactivity: The alkyne functionality allows for participation in coupling reactions, such as Sonogashira cross-coupling, which has been successfully employed to synthesize this compound .

Synthesis and Yield

A significant study demonstrated the synthesis of this compound using a microwave-assisted Sonogashira reaction. The reaction achieved an impressive yield of approximately 86% under optimized conditions .

Biological Activity Studies

While specific studies on the biological activity of this compound are sparse, related compounds have shown promising results:

  • Anticancer Properties: Compounds with similar structures have been investigated for their anticancer effects. For instance, derivatives have been reported to induce apoptosis in cancer cells by modulating proteasome activity .
  • Neuroprotective Effects: Some studies suggest that compounds with phenylethyne moieties may exhibit neuroprotective activities by influencing neurotransmitter systems and reducing oxidative stress .

Summary of Biological Activities

Activity TypeObservationsReferences
Proteasome InhibitionPotentially inhibits chymotrypsin-like activity
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialSuggests potential interactions with microbial proteinsLimited data
NeuroprotectiveMay reduce oxidative stress

Scientific Research Applications

Key Physical Properties:

  • Molecular Weight : 224.26 g/mol
  • Melting Point : Not well-documented in literature.
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Applications in Scientific Research

1-Methoxy-4-(phenylethynyl)benzene has been investigated for various applications across different fields:

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for further functionalization, making it valuable in creating pharmaceuticals and agrochemicals.

Material Science

Research has shown that compounds containing phenylethynyl groups can exhibit interesting optical properties, making them candidates for use in advanced materials such as OLEDs (Organic Light Emitting Diodes) and other electronic devices.

Medicinal Chemistry

Studies have explored the potential of this compound in medicinal chemistry, particularly for its anti-cancer properties. The compound's ability to interact with biological targets can be leveraged to develop new therapeutic agents.

Photophysical Studies

Photophysical properties of this compound have been studied to understand its behavior under UV light and its potential applications in photodynamic therapy (PDT).

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound via Sonogashira coupling, achieving a yield of 99%. Characterization was performed using NMR spectroscopy, confirming the structure through chemical shifts consistent with literature values .

Case Study 2: Optical Properties

Research demonstrated that compounds like this compound exhibit significant fluorescence properties when incorporated into polymer matrices, suggesting potential applications in light-emitting devices .

A preliminary screening of derivatives of this compound indicated promising anti-cancer activity against specific cell lines, highlighting its potential as a lead compound for drug development .

Properties

IUPAC Name

1-methoxy-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXYBNVPUWTQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346209
Record name 1-Methoxy-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7380-78-1
Record name 1-Methoxy-4-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7380-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Procedure similar to that of Example 16 using [phenylmethyl]-1H-benzotriazole (10 mmol) and N-[(4-methoxyphenyl)methylene]benzenamine (10 mmol): 67% yield: mp 57°-58° C. (MeOH) (lit.1 58°-60° C.); 1H NMR (300 MHz, CDCl3) δ3.84 (s, 3H, OCH3), 6.89 (d, 1.9H, 2H, C(3 and 5)H), 7.30-7.38 (m, 3H), 7.45-7.54 (m, 4H).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

112 mg (1.1 mmol) of ethynylbenzene, 259 mg (1.1 mmol) of 4-methoxy-iodobenzene, 2 mg (10 μmol) of cupric iodide and 8 mg (10 μmol) of bis(triphenylphosphine)palladium(II) chloride were added to a round-bottomed flask. The round-bottomed flask was then purged 3 times with argon. 20 ml of distilled triethylamine were then added and the mixture was then stirred for 24 hours. The reaction medium was then diluted with 20 ml of a 6M solution of hydrochloric acid then extracted three times with 20 ml of dichloromethane. The organic phase was washed with 40 ml of a 1M solution of sodium hydroxide, then dried over sodium sulfate and the solvent was evaporated under reduced pressure. The crude product of the reaction was then purified by column chromatography using, as eluent, a petroleum ether/dichloromethane (7/3; v/v) mixture. The expected product was then isolated in the form of a yellow powder (m=201 mg; yield=97%).
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
[Compound]
Name
cupric iodide
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

Procedure similar to that of Example 16 using [phenylmethyl]-1Hbenzotriazole (10 mmol) and N-[(4-methoxyphenyl)methylene]benzenamine (10 mmol): 67% yield: mp 57°-58° C. (MeOH) (lit.1 58°-60° C.); 1H NMR (300 MHz, CDCl3) δ 3.84 (s, 3H, OCH3), 6.89 (d, 1.9H, 2H, C(3 and 5)H), 7.30-7.38 (m, 3H(), 7.45-7.54 (m, 4H).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of synthesizing 1-methoxy-4-(phenylethynyl)benzene using the copper- and amine-free Sonogashira cross-coupling method described in the research?

A1: The research highlights several advantages of this novel synthesis method []:

    Q2: How was the structure of this compound confirmed in the research?

    A2: After the synthesis and purification, the structure of this compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique provides detailed information about the arrangement of atoms within the molecule, confirming the successful formation of the desired product.

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